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Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of
numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its
dysregulation is a frequent event in human cancers, making it a prime target for therapeutic
intervention. A key node in this pathway is the serine/threonine kinase AKT. The activating
mutation E17K in the AKT1 isoform is a clinically validated oncogenic driver found in various
solid tumors, including breast, endometrial, and prostate cancers. While pan-AKT inhibitors
have shown some clinical activity, their utility has been hampered by on-target toxicities
associated with the inhibition of wild-type AKT isoforms, such as hyperglycemia, diarrhea, and
rash. Tanerasertib (ALTA-2618) is a first-in-class, orally bioavailable, allosteric, and covalent
inhibitor designed to selectively target the AKT1 E17K mutation, offering a promising new
approach to precision oncology.

Mechanism of Action

Tanerasertib is a highly selective inhibitor of the AKT1 E17K mutant. Its mechanism of action
is twofold: allosteric inhibition and covalent binding. It binds to an allosteric site on the AKT1
protein, a site distinct from the ATP-binding pocket, and specifically targets the lysine residue
introduced by the E17K mutation. This covalent interaction leads to the irreversible inactivation
of the mutant protein. By selectively targeting the E17K variant, tanerasertib is designed to
avoid the inhibition of wild-type AKT1 and other isoforms like AKT2, thereby minimizing the on-
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target toxicities associated with pan-AKT inhibitors. This high degree of selectivity is predicted
to allow for more potent and sustained suppression of the oncogenic signaling driven by the
AKT1 E17K mutation.

Preclinical Data

The preclinical development of tanerasertib has demonstrated its high potency and selectivity
for the AKT1 E17K mutation, leading to significant anti-tumor activity in various cancer models.

In Vitro Potency and Selectivity

Cellular signaling assays were employed to assess the ability of tanerasertib to suppress the
phosphorylation of AKT at the S473 residue (pAKT S473), a key marker of AKT activation.
These studies revealed the high potency and selectivity of tanerasertib for the AKT1 E17K

mutant.
Parameter Value Reference
EC50 (AKT1 E17K) 7nM [1]
Selectivity over WT AKT1 22-fold [1]
Selectivity over WT AKT2 140-fold [1]
IC50 (AKT1 E17K) <15nM [2]

In Vivo Efficacy in Patient-Derived Xenograft (PDX)
Models

The anti-tumor activity of tanerasertib was evaluated in patient-derived xenograft (PDX)
models of various cancers harboring the AKT1 E17K mutation. Oral administration of
tanerasertib resulted in dose-dependent and prolonged anti-tumor effects, including tumor
regressions and complete responses, without significant toxicity.
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Cancer Type Dose (Oral,

. Outcome Tolerability Reference
(PDX Model) Once Daily)
HR+/HERZ2low Tumor
10 mg/kg/d ) Well-tolerated [1][2]
Breast Cancer regressions
Complete o
No significant
HR+/HERZ2low responses )
30 mg/kg/d ) body weight loss  [1]
Breast Cancer (sustained for 60 )
or hyperglycemia
days)
Triple-Negative
Tumor
Breast Cancer 10 mg/kg/d ] Well-tolerated [1][2]
regressions
(TNBC)
Endometrial Tumor
10 mg/kg/d ) Well-tolerated [1][2]
Cancer regressions

Experimental Protocols

While detailed, step-by-step protocols for the preclinical evaluation of tanerasertib are not yet
publicly available in full peer-reviewed publications, the following methodologies have been
described in conference abstracts and press releases.

Structure-Based Drug Design

The discovery of tanerasertib was guided by a structure-based design approach. This involved
leveraging proprietary co-crystal structures to develop a refined pharmacophore consensus
model. This model then fueled iterative computational chemistry efforts to design novel small
molecules with the potential for covalent binding to the mutant lysine of AKT1 E17K][1].

Cellular Signaling Assays for Potency and Selectivity

Lead molecules were identified and characterized through cellular signaling assays that
assessed the suppression of pAKT S473. While specific cell lines and antibody concentrations
have not been disclosed, this methodology typically involves the following steps:

o Cell Culture: Culturing cancer cell lines known to express either wild-type AKT or the AKT1
E17K mutation.
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o Compound Treatment: Treating the cells with varying concentrations of tanerasertib.
» Protein Extraction: Lysing the cells to extract total protein.

o Western Blotting: Separating the proteins by size using gel electrophoresis, transferring them
to a membrane, and probing with specific antibodies against pAKT S473 and total AKT to
determine the extent of inhibition.

Pharmacokinetic (PK) Assessments

Rapid pharmacokinetic assessments were conducted in multiple preclinical species, including
mice, rats, dogs, and cynomolgus monkeys[1]. These studies are crucial for determining the
absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Molecules with low clearance and high oral bioavailability were prioritized for further in vivo
testing.

Patient-Derived Xenograft (PDX) Model Studies

The in vivo efficacy of tanerasertib was evaluated in PDX models. This methodology generally
entails:

e Tumor Implantation: Implanting tumor fragments from patients with AKT1 E17K-mutant
cancers into immunocompromised mice.

o Treatment Administration: Once tumors are established, orally administering tanerasertib to
the mice at various dose levels and schedules.

o Efficacy Assessment: Regularly measuring tumor volume to assess anti-tumor activity.

» Tolerability Monitoring: Monitoring the animals for signs of toxicity, such as changes in body
weight and blood glucose levels.

Clinical Development

Tanerasertib is currently being evaluated in a Phase 1/1b clinical trial, AKTive-001
(NCT06533059), in patients with advanced solid tumors harboring the AKT1 E17K mutation.
The first patient was dosed in late 2024[3][4][5].
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AKTive-001 Trial Design

The AKTive-001 study is an open-label, multicenter trial consisting of two parts: a dose-

escalation phase (Part 1) and a dose-expansion phase (Part 1b)[6][7].

o Part 1: Dose Escalation: This phase aims to determine the maximum tolerated dose (MTD)

and recommended Phase 2 dose (RP2D) of tanerasertib.

o Part 1b: Dose Expansion: This phase will further evaluate the safety, tolerability, and

preliminary anti-tumor activity of tanerasertib in specific patient cohorts with AKT1 E17K-

mutant cancers[7].

Key Eligibility Criteria

Inclusion Criteria

Exclusion Criteria

Histologically confirmed diagnosis of a solid
tumor with an AKT1 E17K mutation[6].

Prior treatment with PI3K and/or mTOR
inhibitors[6].

Unresectable or metastatic disease[6].

Known KRAS, NRAS, HRAS, or BRAF genomic

alterations in the tumor][6].

Progression on, intolerance to, or declined prior

standard-of-care therapy[6].

Known condition that prohibits swallowing or

absorbing an oral medication[6].

Evaluable or measurable disease per RECIST
v1.1[6].

ECOG performance status of 0 or 1[6].

Adequate organ function[6].

Visualizations
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Caption: Simplified PI3BK/AKT signaling pathway and the inhibitory action of tanerasertib on
AKT1 E17K.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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